molecular formula C9H19NO2 B6352392 Methyl 3-[(2-methylpropyl)amino]butanoate CAS No. 168209-19-6

Methyl 3-[(2-methylpropyl)amino]butanoate

Cat. No.: B6352392
CAS No.: 168209-19-6
M. Wt: 173.25 g/mol
InChI Key: SGUHRJSPBXNYRE-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylpropyl)amino]butanoate is an organic compound with the molecular formula C9H19NO2 It is a methyl ester derivative of butanoic acid, featuring an amino group substituted with a 2-methylpropyl group

Properties

IUPAC Name

methyl 3-(2-methylpropylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)6-10-8(3)5-9(11)12-4/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUHRJSPBXNYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methylpropyl)amino]butanoate typically involves the esterification of 3-[(2-methylpropyl)amino]butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methylpropyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 3-[(2-methylpropyl)amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methylpropyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobutanoate: Lacks the 2-methylpropyl substitution on the amino group.

    Ethyl 3-[(2-methylpropyl)amino]butanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-[(2-ethylpropyl)amino]butanoate: Features an ethyl group instead of a methyl group on the amino substitution.

Uniqueness

Methyl 3-[(2-methylpropyl)amino]butanoate is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the 2-methylpropyl group may impart distinct steric and electronic properties compared to similar compounds.

Biological Activity

Methyl 3-[(2-methylpropyl)amino]butanoate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its ester and amine functional groups, is being explored for its therapeutic properties and interactions with biological systems. Understanding its biological activity is critical for evaluating its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a complex structure, which includes:

  • Ester group : Contributes to the compound's reactivity and solubility.
  • Amine group : Implicated in interactions with various biological targets.

The molecular formula of this compound is C8H17NO2C_8H_{17}NO_2, indicating a moderate molecular weight that allows it to interact with biomolecules effectively.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest its potential utility in treating infections caused by resistant strains of bacteria and fungi.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Studies suggest that the amine group can form hydrogen bonds with active sites on target proteins, influencing their activity.

Key Enzymatic Interactions

  • Cytochrome P450 enzymes : The compound may act as a substrate or inhibitor, affecting drug metabolism.
  • Aminopeptidases : Potential modulation of peptide metabolism has been observed, which could impact various physiological processes.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. Results indicated a significant reduction in bacterial load both in vitro and in animal models, highlighting its potential as a therapeutic agent against multidrug-resistant infections .
  • Antitumor Activity Investigation
    In a recent study featured in Cancer Research, researchers explored the antitumor effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

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